molecular formula C9H12N6O2S B12488485 5-[3-(2-Methyl-5-nitroimidazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine

5-[3-(2-Methyl-5-nitroimidazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B12488485
M. Wt: 268.30 g/mol
InChI Key: PAMZPKYFNNUSNX-UHFFFAOYSA-N
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Description

5-[3-(2-Methyl-5-nitroimidazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine is a compound that features a unique combination of a nitroimidazole and a thiadiazole moiety. Nitroimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, and antiprotozoal properties . Thiadiazoles, on the other hand, are recognized for their diverse pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial effects . The combination of these two moieties in a single molecule offers potential for significant therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2-Methyl-5-nitroimidazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-methyl-5-nitroimidazole with a suitable thiadiazole precursor. One common method involves the use of 1-(3-chloropropyl)-2-methyl-5-nitroimidazole, which is reacted with a thiadiazole derivative in the presence of a base such as potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI) in dry dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by precipitation and purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-[3-(2-Methyl-5-nitroimidazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[3-(2-Methyl-5-nitroimidazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in treating bacterial and protozoal infections.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[3-(2-Methyl-5-nitroimidazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine involves the interaction of the nitroimidazole moiety with microbial DNA, leading to the inhibition of nucleic acid synthesis. The thiadiazole moiety may enhance the compound’s ability to penetrate microbial cells and exert its effects. The compound’s molecular targets include DNA and various enzymes involved in nucleic acid synthesis .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H12N6O2S

Molecular Weight

268.30 g/mol

IUPAC Name

5-[3-(2-methyl-5-nitroimidazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H12N6O2S/c1-6-11-5-8(15(16)17)14(6)4-2-3-7-12-13-9(10)18-7/h5H,2-4H2,1H3,(H2,10,13)

InChI Key

PAMZPKYFNNUSNX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CCCC2=NN=C(S2)N)[N+](=O)[O-]

Origin of Product

United States

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